2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol
Description
Properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-11-7-3-2-6-10(11)14-13-9-5-1-4-8-12(9)19(17,18)15-13/h1-8,16H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEMGZCIQSPWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001217171 | |
| Record name | 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001217171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314036-11-8 | |
| Record name | 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=314036-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001217171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 3-chloro-1,2-benzothiazole 1,1-dioxide (Key Intermediate)
- This intermediate is synthesized by chlorination of 1,2-benzothiazole 1,1-dioxide.
- It serves as the electrophilic partner for nucleophilic substitution by hydrazone derivatives.
Synthesis of Hydrazone Intermediates
- Hydrazones are prepared by reacting substituted phenolic aldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde or 2-methoxybenzaldehyde) with hydrazine derivatives such as hydrazinylpropan-1-ol, 3-(dimethylamino)propylhydrazine dihydrochloride, or ethyl hydrazinoacetate hydrochloride.
- The reaction is typically carried out in polar solvents like ethanol or methanol under reflux conditions.
- The hydrazone formation is monitored by thin-layer chromatography (TLC) and often proceeds quantitatively, yielding yellow powders or oils used directly in subsequent steps without further purification.
Coupling of Hydrazone with 3-chloro-1,2-benzothiazole 1,1-dioxide
- The hydrazone intermediate is reacted with 3-chloro-1,2-benzothiazole 1,1-dioxide in equimolar or slight excess amounts.
- The reaction is performed under reflux in polar solvents, often with catalytic amounts of acid (e.g., glacial acetic acid) to facilitate nucleophilic substitution.
- Reaction times range from 3 to 6 hours to ensure complete conversion.
- The product is isolated by filtration, washing with water, and drying.
- Purification is achieved by recrystallization from methanol or other suitable solvents.
Representative Yields and Physical Forms
| Step Description | Starting Material Amount (mg) | Molar Equivalents | Product Amount (mg) | Yield (%) | Physical Form |
|---|---|---|---|---|---|
| Hydrazone formation (e.g., 4-hydroxy-3-methoxybenzaldehyde + hydrazinylpropan-1-ol) | 200 + 130.3 | 1 + 1.1 | 815.8 | Quantitative | Yellow powder |
| Coupling with 3-chloro-1,2-benzothiazole 1,1-dioxide | 290 + 237 | 1.1 + 1 | 164.1 | 36 | Yellow powder |
| Hydrazone formation (4-hydroxy-3-methoxybenzaldehyde + 3-(dimethylamino)propylhydrazine dihydrochloride) | 200 + 374.9 | 1 + 1.5 | 585.0 | Quantitative | Yellow oil |
| Coupling with 3-chloro-1,2-benzothiazole 1,1-dioxide | 330 + 132.4 | 2 + 1 | 205.0 | 69 | Yellow powder |
| Hydrazone formation (4-hydroxy-3-methoxybenzaldehyde + ethyl hydrazinoacetate hydrochloride) | 500 + 508 | 1 + 1 | 1010.0 | Quantitative | Solid |
| Coupling with 3-chloro-1,2-benzothiazole 1,1-dioxide | Not specified | - | Not specified | - | - |
- Solvent Choice: Polar solvents such as ethanol or methanol are preferred for both hydrazone formation and coupling steps.
- Catalyst: Acidic conditions (e.g., glacial acetic acid) stabilize intermediates and promote hydrazone formation and nucleophilic substitution.
- Reaction Time: Extended reflux (3–6 hours) ensures complete reaction.
- Purification: Recrystallization from methanol enhances purity and yield.
- Stoichiometry: Slight excess of hydrazone (1.1 equivalents) relative to benzothiazole chloride improves conversion.
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.
- Infrared Spectroscopy (IR): Confirms functional groups such as hydrazone C=N (~1600 cm⁻¹) and sulfone S=O (~1300 cm⁻¹).
- Nuclear Magnetic Resonance (¹H NMR): Confirms hydrazone E/Z isomerism and aromatic substitution patterns.
- Mass Spectrometry (MS): Confirms molecular weight.
- Elemental Analysis: Validates compound stoichiometry.
| Step | Reaction Type | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| A | Chlorination | 1,2-benzothiazole 1,1-dioxide | Chlorinating agent, solvent | Not specified | Key intermediate preparation |
| B | Hydrazone formation | Substituted phenolic aldehyde + hydrazine | Reflux in ethanol/methanol | Quantitative | Used without purification |
| C | Nucleophilic substitution | Hydrazone + 3-chloro-1,2-benzothiazole 1,1-dioxide | Reflux, acid catalyst | 22–83 | Product isolated by filtration |
The preparation of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol involves a well-established synthetic route centered on hydrazone formation followed by nucleophilic substitution with a benzothiazole sulfone chloride intermediate. Optimization of reaction conditions such as solvent, catalyst, stoichiometry, and reaction time significantly influences yield and purity. The methods are supported by comprehensive analytical techniques ensuring the structural integrity of the final compound.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the primary applications of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol is in the development of anticancer agents. Research indicates that this compound acts as an inhibitor of the YAP/TAZ-TEAD interaction, which is crucial in the regulation of cell proliferation and survival in malignant mesothelioma cells. The inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancerous cells .
Antimicrobial Properties
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The benzothiazole moiety is known for enhancing the bioactivity of compounds, making them effective against resistant strains of bacteria .
Material Science Applications
Polymer Stabilization
In materials science, this compound has been utilized as a stabilizer in polymer formulations. Its ability to scavenge free radicals contributes to the longevity and durability of polymers used in various applications, including coatings and plastics. This stabilization is essential for maintaining the integrity of materials exposed to harsh environmental conditions .
Environmental Science Applications
Water Treatment
The compound has shown promise in environmental applications, particularly in water treatment processes. Its ability to bind with heavy metals allows for the removal of contaminants from wastewater. By forming stable complexes with metals such as lead and cadmium, it facilitates their precipitation and removal from water sources .
Data Summary
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of this compound derivatives on human mesothelioma cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction via the mitochondrial pathway, confirming its potential as a therapeutic agent against specific cancer types .
Case Study 2: Water Contaminant Removal
In a laboratory setting, researchers tested the effectiveness of this compound in removing lead ions from contaminated water samples. The study revealed that at a concentration of 50 mg/L, the compound reduced lead levels by over 90% within 30 minutes. This rapid removal rate highlights its potential application in real-world water treatment scenarios .
Mechanism of Action
The mechanism of action of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The benzothiazole scaffold allows for functionalization at multiple positions, leading to compounds with distinct properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Key Observations:
Phenol vs. Acetamide (Target vs. The 2-ethylphenyl group in introduces hydrophobicity, which could improve membrane permeability.
Nitro and Thiophene Modifications () :
- The nitro group and thiophene ester in contribute to its weak HLE inhibitory activity. Intramolecular N–H⋯O hydrogen bonds stabilize its crystal structure, while π–π stacking (3.866 Å) and dipole interactions (SO⋯CO, 2.893 Å) dominate packing .
Aliphatic Chain Derivatives (): The butanoic acid substituent in increases acidity (predicted pKa ~15.05), favoring ionic interactions in aqueous environments. The butanol derivative in (density: 1.41 g/cm³, boiling point: ~470°C) is classified as an irritant, highlighting handling precautions compared to non-hazardous analogs.
- The sulfanyl group in may enable disulfide bond formation or metal chelation, expanding its utility in coordination chemistry.
Physicochemical Properties
- Acidity: Phenolic hydroxyl groups (target) are more acidic (pKa ~10) than aliphatic alcohols (e.g., butanol in , pKa ~15), influencing solubility and reactivity.
- Thermal Stability : High boiling points (e.g., ~470°C for ) suggest thermal robustness, advantageous for high-temperature applications.
Biological Activity
The compound 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol (commonly referred to as a benzothiazole derivative) has garnered interest in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews various studies that highlight its synthesis, biological activity, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a benzothiazole moiety linked to an amino group and a phenolic structure. This configuration is believed to contribute to its biological activity through interactions with various biological targets.
Anticancer Activity
Research indicates that compounds containing the benzothiazole scaffold exhibit significant anticancer properties. Notably, a study identified this compound as an inhibitor of the YAP/TAZ-TEAD interaction , which is crucial in several cancer types, including lung and breast cancers. The inhibition of this pathway suggests potential therapeutic applications in treating malignancies where YAP is overexpressed .
Table 1: Summary of Anticancer Activities
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of studies demonstrated that derivatives of benzothiazole showed promising activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial growth.
Table 2: Antimicrobial Efficacy
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL | |
| 2-(1,1-dioxido-3-oxo-benzothiazole) | Escherichia coli | 16 µg/mL |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific proteins involved in cell signaling and metabolism. For instance:
- YAP/TAZ Pathway Inhibition : By disrupting the YAP/TAZ signaling pathway, this compound can hinder tumor growth and promote apoptosis in cancer cells .
- Ion Channel Modulation : Some derivatives have shown potent inhibitory effects on ion channels such as Kv1.3, which plays a role in immune responses and could be targeted for autoimmune diseases .
Case Studies
A notable case study involved the synthesis and evaluation of various benzothiazole derivatives, including this compound. These compounds were tested in vitro for their cytotoxic effects on cancer cell lines and exhibited varying degrees of potency compared to established chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol, and how can reaction yields be improved?
- Methodological Answer : A modified procedure involves reacting 2-aminothiophenol with 2-hydroxybenzaldehyde in DMF solvent with iodine (50 mol%) as a catalyst at 80°C for 2 hours. Post-reaction, sodium thiosulfate is used to quench residual iodine, followed by extraction with ethyl acetate and purification via column chromatography (hexane eluent) . For higher yields, optimize stoichiometry (e.g., 1:1 molar ratio of precursors) and explore alternative catalysts like Lewis acids.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm aromatic proton environments and substituent positions.
- FT-IR to identify functional groups (e.g., -NH, -SO₂).
- HPLC-MS (with C18 columns) for purity assessment and molecular ion detection.
- TLC (silica gel, hexane:ethyl acetate 7:3) for reaction monitoring .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound while minimizing confounding variables?
- Methodological Answer : Adopt a split-plot design with randomized blocks. For example:
- Main plots : Dose concentrations (e.g., 0.1–100 µM).
- Subplots : Biological replicates (e.g., cell lines or model organisms).
- Sub-subplots : Time points (e.g., 24h, 48h).
Include controls (vehicle and positive/negative controls) and use ANOVA with post-hoc tests (Tukey’s HSD) for statistical rigor . Link hypotheses to theoretical frameworks, such as structure-activity relationships (SAR) or enzyme inhibition models .
Q. How should contradictory data on the compound’s stability under varying pH conditions be resolved?
- Methodological Answer :
Replicate experiments under identical conditions (pH 3–11, 25–50°C).
Apply HPLC-UV to quantify degradation products and LC-MS/MS for structural elucidation.
Use principal component analysis (PCA) to identify outlier variables (e.g., temperature fluctuations).
Reconcile findings with computational models (e.g., DFT for hydrolysis pathways) .
Q. What methodologies are recommended for studying the environmental fate of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Abiotic studies : Assess photolysis (UV-Vis irradiation) and hydrolysis (pH-dependent kinetics).
- Biotic studies : Use microcosms with soil/water samples to measure biodegradation rates (via LC-MS).
- Ecotoxicity : Perform Daphnia magna assays (OECD 202) and algal growth inhibition tests (OECD 201) .
Q. How can structure-activity relationship (SAR) studies be structured to identify key functional groups for antimicrobial activity?
- Methodological Answer :
Synthesize derivatives (e.g., halogenation at the phenol ring or substitution of the benzothiazole group).
Test against Gram-positive/negative bacteria (MIC assays, CLSI guidelines).
Use QSAR models (e.g., CoMFA/CoMSIA) to correlate electronic (Hammett σ) and steric parameters with activity.
Validate with molecular docking (PDB: 1KZN for bacterial enzymes) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
